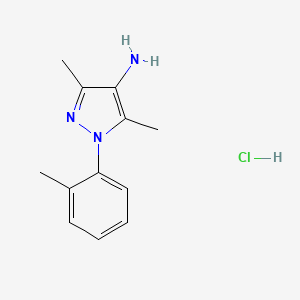

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride

Description

The compound 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine hydrochloride (CAS: 2108832-00-2) features a pyrazole core substituted with methyl groups at positions 3 and 5, a 2-methylphenyl group at position 1, and an amine at position 4, stabilized as a hydrochloride salt. This structure enhances solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly as an intermediate in drug discovery .

Properties

IUPAC Name |

3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-8-6-4-5-7-11(8)15-10(3)12(13)9(2)14-15;/h4-7H,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIONXTVGDHDRLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C(C(=N2)C)N)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride typically involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate can then be further reacted with appropriate reagents to introduce the 2-methylphenyl group and the amine group at the desired positions on the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the pyrazole ring.

Substitution: The compound can participate in substitution reactions where one or more substituents on the pyrazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Electronic Differences

- Electron-Withdrawing vs. Electron-Donating Groups :

- Hydrogen Bonding and Salt Forms : The hydrochloride salt in the target compound improves aqueous solubility compared to free-base analogs (e.g., 3-methylbenzyl derivative in ). Crystallographic studies using tools like Mercury () reveal distinct hydrogen-bonding networks in salt forms, affecting stability and crystal packing .

Biological Activity

3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine;hydrochloride is an organic compound belonging to the pyrazole family, characterized by a unique structure that includes a pyrazole ring substituted at the 3 and 5 positions with methyl groups and at the 1 position with a 2-methylphenyl group. This distinctive structural configuration contributes to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C15H18N4·HCl

- Molar Mass : 301.79 g/mol

- CAS Number : 514801-09-3

The biological activity of this compound primarily involves non-covalent interactions such as hydrogen bonding and van der Waals forces with various biological targets. The specific interactions depend on the functional groups present, influencing its pharmacological effects. Research indicates that it may act as an inhibitor of enzymes involved in inflammatory processes and cancer pathways, making it a candidate for therapeutic applications targeting these conditions .

Anticancer Activity

Studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-amine have shown promising results against cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3,5-Dimethyl-1-(2-methylphenyl)pyrazol-4-amine | MCF7 | 3.79 |

| Related Compound A | SF-268 | 12.50 |

| Related Compound B | NCI-H460 | 42.30 |

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. Preliminary investigations suggest that it may inhibit certain enzymes linked to inflammatory pathways, although specific enzyme targets remain to be fully elucidated.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : Research has indicated that derivatives of pyrazole can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against COX enzymes.

- Cell Viability Assays : In vitro assays using MTT and sulforhodamine B methods have shown significant reductions in cell viability in treated cancer cell lines compared to controls. The findings support the hypothesis that these compounds can induce apoptosis or inhibit proliferation effectively.

- Mechanistic Studies : Further investigations into the mechanism of action revealed that these compounds could modulate signaling pathways associated with apoptosis and cell cycle regulation, particularly through interactions with kinases involved in tumor progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.